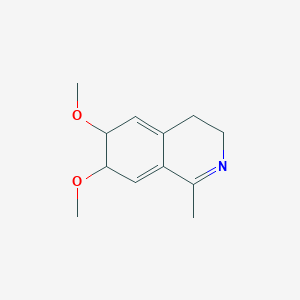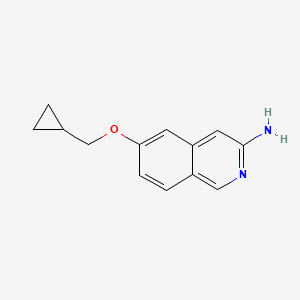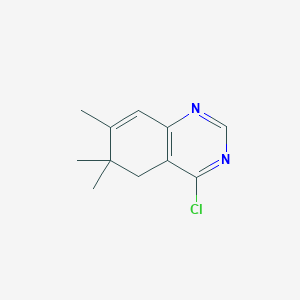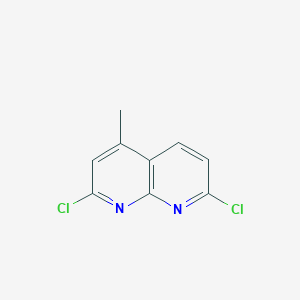
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, with hydroxyl groups at positions 7 and 8, and a methoxy group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one typically involves the hydroxylation and methoxylation of a chromen-2-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. Methoxylation can be achieved using methanol in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction from plant materials followed by purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins.
Applications De Recherche Scientifique
7,8-Dihydroxy-3-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of pharmaceuticals, cosmetics, and food additives
Mécanisme D'action
The mechanism of action of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
- 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Comparison: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarins. For instance, the presence of hydroxyl groups at positions 7 and 8 enhances its antioxidant properties, while the methoxy group at position 3 influences its solubility and reactivity .
Propriétés
Formule moléculaire |
C10H8O5 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
7,8-dihydroxy-3-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-5-2-3-6(11)8(12)9(5)15-10(7)13/h2-4,11-12H,1H3 |
Clé InChI |
PAZMHDIDDBCEEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C(C=C2)O)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)




![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)


![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)



